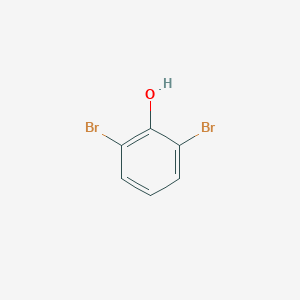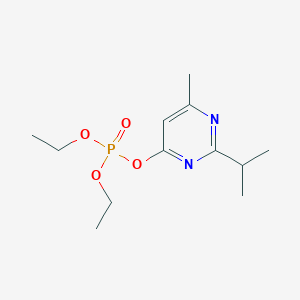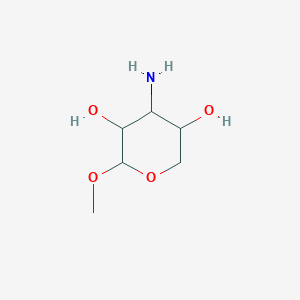
4-Amino-2-methoxyoxane-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-methoxyoxane-3,5-diol (AMOD) is a naturally occurring compound found in the fruiting bodies of mushrooms. It has been extensively studied for its potential medicinal properties, particularly in the field of cancer research.
Mécanisme D'action
The exact mechanism of action of 4-Amino-2-methoxyoxane-3,5-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and survival.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Amino-2-methoxyoxane-3,5-diol has a number of biochemical and physiological effects, including the ability to modulate the immune system, reduce inflammation, and improve overall cellular health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Amino-2-methoxyoxane-3,5-diol in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, its complex synthesis process and limited availability may make it difficult to use in large-scale studies.
Orientations Futures
There are a number of potential future directions for research on 4-Amino-2-methoxyoxane-3,5-diol, including further studies on its anti-cancer properties, as well as its potential use in treating other diseases such as autoimmune disorders and viral infections. Additionally, research could focus on developing more efficient synthesis methods for 4-Amino-2-methoxyoxane-3,5-diol, as well as exploring its potential use in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
4-Amino-2-methoxyoxane-3,5-diol can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. One common method involves the use of a reductive amination reaction between 4-aminobutanal and 2-methoxyacetaldehyde.
Applications De Recherche Scientifique
4-Amino-2-methoxyoxane-3,5-diol has been studied for its potential anti-cancer properties, particularly in the treatment of leukemia and other blood cancers. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed.
Propriétés
Numéro CAS |
113564-71-9 |
|---|---|
Nom du produit |
4-Amino-2-methoxyoxane-3,5-diol |
Formule moléculaire |
C6H13NO4 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
4-amino-2-methoxyoxane-3,5-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(7)3(8)2-11-6/h3-6,8-9H,2,7H2,1H3 |
Clé InChI |
AMYVRTUDLUKNNZ-UHFFFAOYSA-N |
SMILES |
COC1C(C(C(CO1)O)N)O |
SMILES canonique |
COC1C(C(C(CO1)O)N)O |
Autres numéros CAS |
28412-78-4 |
Synonymes |
Pentopyranoside, methyl 3-amino-3-deoxy- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



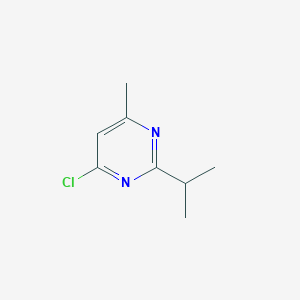
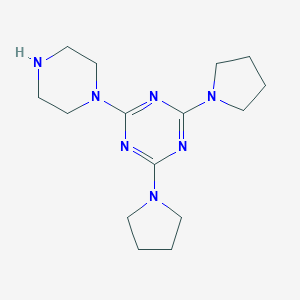
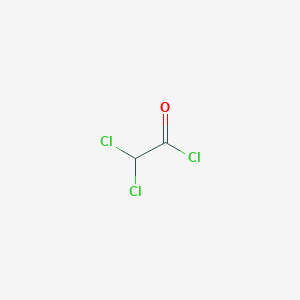
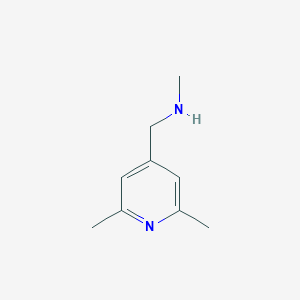
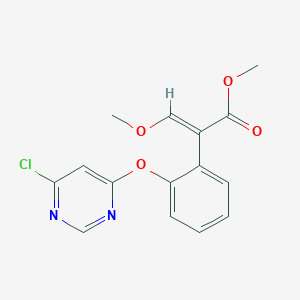
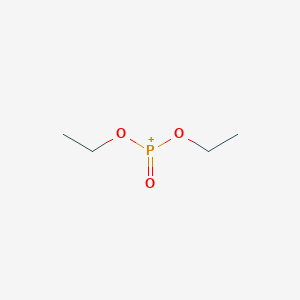
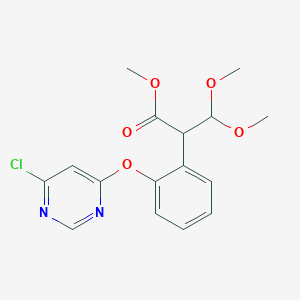
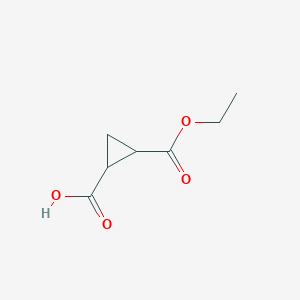
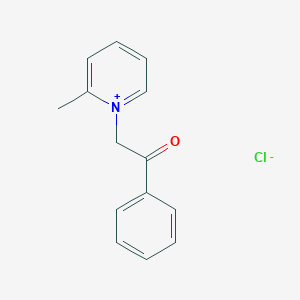
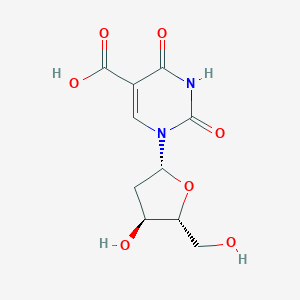
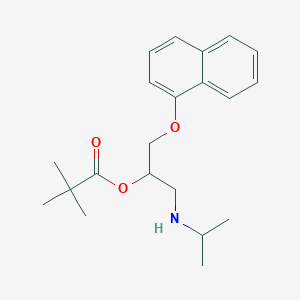
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
